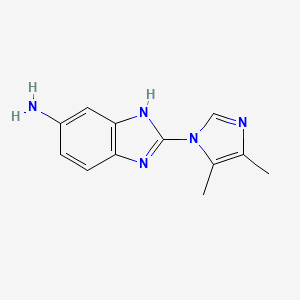

2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine

Description

Properties

IUPAC Name |

2-(4,5-dimethylimidazol-1-yl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c1-7-8(2)17(6-14-7)12-15-10-4-3-9(13)5-11(10)16-12/h3-6H,13H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEBBSNPEONQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC3=C(N2)C=C(C=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine typically involves the condensation of 4,5-dimethylimidazole with 1,3-benzodiazole-5-amine. One common method includes the use of a Schiff’s base complex nickel catalyst (Ni-C) to enable a highly efficient one-pot microwave-assisted synthesis . The reaction conditions often involve heating the mixture of reactants in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, under microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole or benzodiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazole and imidazole can exhibit significant anticancer properties. For instance, a case study demonstrated that a related compound showed potent inhibitory activity against fibroblast growth factor receptors (FGFR) with an IC50 value of 30.2 nM, suggesting potential applications in cancer therapeutics . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazole ring could enhance anticancer efficacy.

| Compound | Target | IC50 Value (nM) |

|---|---|---|

| Compound A | FGFR1 | 30.2 |

| Compound B | FGFR2 | 69.1 |

| Compound C | FGFR3 | 77.4 |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. A study reported that derivatives exhibited significant antifungal activity against resistant strains of bacteria and fungi. For example, one derivative demonstrated an EC50 value of 16.75 μg/mL against Pythium aphanidermatum , indicating its potential as a therapeutic agent in treating infections caused by resistant pathogens .

Pesticidal Activity

Research has shown that certain benzodiazole derivatives can act as effective pesticides. The compound's ability to inhibit specific enzymes in pests was evaluated, revealing promising results in laboratory settings. A derivative was found to have a minimum inhibitory concentration (MIC) of 4 mg/mL against Staphylococcus aureus , suggesting potential use in agricultural formulations to protect crops from bacterial infections.

Photoluminescent Properties

The incorporation of imidazole and benzodiazole moieties into polymer matrices has been explored for their photoluminescent properties. Compounds similar to 2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine have been synthesized and characterized for their ability to emit light upon excitation. Such properties are advantageous for developing sensors and optoelectronic devices.

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 45% |

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

a) 2-(4-Aminophenyl)-1H-benzimidazol-5-amine (C₁₃H₁₂N₄)

- Substituents: A para-aminophenyl group at position 2 instead of dimethylimidazole.

- Properties: Reduced lipophilicity compared to the target compound due to the polar aminophenyl group. Exhibits dual amine functionalities, enabling crosslinking or coordination chemistry. Used in pharmacological studies as a diamino-benzimidazole derivative .

b) 5-(4-Methylphenyl)-1H-imidazol-2-amine (C₁₀H₁₁N₃)

c) 2-(2,5-Difluorophenyl)-1H-1,3-benzodiazol-5-amine (C₁₂H₈F₂N₃)

- Substituents : Difluorophenyl group at position 2.

- The absence of the dimethylimidazole group reduces steric bulk .

Pharmacological and Functional Comparisons

- Electronic Effects : The dimethylimidazole group in the target compound donates electron density via methyl groups, contrasting with electron-withdrawing fluorine in difluorophenyl derivatives .

Biological Activity

2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodiazole core linked to an imidazole ring, which is known for its diverse biological activities. The presence of the dimethyl group on the imidazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing imidazole and benzodiazole moieties exhibit significant antimicrobial properties. For instance:

- Synthesis and Testing : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, certain derivatives demonstrated potent activity with minimum inhibitory concentrations (MIC) below 10 µg/mL .

- Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways.

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | < 10 |

| Other derivatives | E. coli | < 10 |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies have shown that derivatives of imidazole and benzodiazole can inhibit cancer cell proliferation. For example, compounds related to this compound have been tested against various cancer cell lines with promising results .

- Mechanism of Action : The anticancer activity may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as ERK1/2 or by inhibiting specific kinases involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sharma et al. evaluated the antimicrobial efficacy of various imidazole derivatives against Klebsiella pneumoniae and other pathogens using the Kirby-Bauer disc diffusion method. The results indicated that several compounds exhibited significant antibacterial activity, supporting the potential use of imidazole derivatives in treating bacterial infections .

Case Study 2: Anticancer Properties

In a clinical trial setting, a derivative similar to this compound was assessed for its effects on BRAFV600-mutant melanoma patients. The compound demonstrated good tolerability and antitumor activity at doses up to 400 mg twice daily .

Q & A

Q. What are the recommended synthetic routes for 2-(4,5-dimethyl-1H-imidazol-1-yl)-1H-1,3-benzodiazol-5-amine, and how is purity validated?

The compound can be synthesized via coupling reactions between substituted benzodiazoles and imidazole derivatives. For example, describes analogous syntheses using benzaldehyde and aniline precursors under solvent-dependent conditions (e.g., DMF or ethanol) with catalytic acid or base. Purity validation typically employs HPLC (≥95% purity, as noted in and ) and elemental analysis (C, H, N percentages), with deviations ≤0.4% indicating high purity .

Q. Which spectroscopic techniques are critical for structural characterization of this benzodiazol-amine derivative?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, resolving aromatic/imidazole ring systems ( ).

- IR Spectroscopy : Identifies NH/amine stretches (~3300 cm⁻¹) and C=N/C-C vibrations in the heterocyclic core ( ).

- X-ray Crystallography : Resolves tautomeric forms and confirms molecular packing (e.g., SHELX-refined structures in ).

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

Impurities often arise from incomplete coupling or side reactions during imidazole-benzodiazole formation. HPLC ( ) and TLC are used for detection, while recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Advanced Research Questions

Q. How can SHELX software improve structural refinement of this compound, and what challenges arise?

SHELXL ( ) refines X-ray data by optimizing atomic coordinates, thermal parameters, and handling twinned or high-resolution data. Challenges include:

Q. How do tautomeric forms of this compound influence its reactivity and interaction studies?

The benzodiazole and imidazole moieties exhibit tautomerism (e.g., 1H vs. 3H benzodiazole forms in ), altering electronic distribution. X-ray structures ( ) and NMR solvent titrations (DMSO-d₆ vs. CDCl₃) can identify dominant tautomers. Tautomeric states affect hydrogen-bonding networks in enzyme binding ( ) and catalytic activity .

Q. What strategies resolve contradictions between computational docking and experimental crystallographic data?

- Multi-method validation : Compare docking poses (e.g., AutoDock Vina) with SHELX-refined X-ray structures ( ).

- Solvent modeling : Include explicit water molecules in molecular dynamics (MD) simulations to account for hydration effects.

- Free energy calculations : Use MM-GBSA to refine binding affinity predictions against experimental IC₅₀ values .

Q. How can derivatives of this compound be designed for enhanced aqueous stability without compromising bioactivity?

- Hydrophilic substituents : Introduce sulfonate or tertiary amine groups (e.g., ’s cyclopropyl-triazole derivatives) to improve solubility.

- Prodrug strategies : Mask amines with acetyl or PEGylated groups, which hydrolyze in vivo ( ).

- Stability assays : Monitor degradation in PBS (pH 7.4) via LC-MS and correlate with bioactivity in cellular assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.